molecular formula C20H21FN2O2 B7469796 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide

4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide

Cat. No. B7469796
M. Wt: 340.4 g/mol
InChI Key: ABJOISVBEVLEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through a series of chemical reactions. The aim of

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to exhibit potent antitumor activity in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer activity, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has also been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of novel anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the major limitations of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has not been extensively studied for its potential toxicity and side effects, which can limit its clinical application.

Future Directions

There are several future directions for the study of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide. One of the major directions is to optimize the synthesis method of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide to improve its yield and solubility. Another direction is to study the potential toxicity and side effects of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide in animal models to determine its safety for clinical use. In addition, further studies are needed to elucidate the mechanism of action of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide and to identify its molecular targets in cancer cells. Finally, there is a need for further preclinical and clinical studies to evaluate the efficacy of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide as a potential anticancer drug.
Conclusion:
In conclusion, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide involves a series of chemical reactions, and it has been extensively studied for its potential applications in medicinal chemistry. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to exhibit potent antitumor activity in various types of cancer cells and exhibits anti-inflammatory and analgesic effects in animal models. However, further studies are needed to optimize its synthesis method, determine its potential toxicity and side effects, elucidate its mechanism of action, and evaluate its efficacy as a potential anticancer drug.

Synthesis Methods

The synthesis of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide involves a series of chemical reactions that start with the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base. This reaction results in the formation of 4-(4-Fluoro-benzoyl)-piperidine. The next step involves the reaction of the piperidine derivative with m-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide (4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide).

Scientific Research Applications

4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of novel anticancer drugs.

properties

IUPAC Name

4-(4-fluorobenzoyl)-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-14-3-2-4-18(13-14)22-20(25)23-11-9-16(10-12-23)19(24)15-5-7-17(21)8-6-15/h2-8,13,16H,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJOISVBEVLEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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